4-(2-Methoxyethoxy)benzenesulfonyl chloride 4-(2-Methoxyethoxy)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 204072-53-7
VCID: VC3869655
InChI: InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3
SMILES: COCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Molecular Formula: C9H11ClO4S
Molecular Weight: 250.7 g/mol

4-(2-Methoxyethoxy)benzenesulfonyl chloride

CAS No.: 204072-53-7

Cat. No.: VC3869655

Molecular Formula: C9H11ClO4S

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyethoxy)benzenesulfonyl chloride - 204072-53-7

Specification

CAS No. 204072-53-7
Molecular Formula C9H11ClO4S
Molecular Weight 250.7 g/mol
IUPAC Name 4-(2-methoxyethoxy)benzenesulfonyl chloride
Standard InChI InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3
Standard InChI Key QGHZEYHFQCDRAT-UHFFFAOYSA-N
SMILES COCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Canonical SMILES COCCOC1=CC=C(C=C1)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises:

  • A benzene ring providing aromatic stability.

  • A sulfonyl chloride group (-SO₂Cl) at the para position, enabling nucleophilic substitution.

  • A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the same position, enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClO₄S
Molecular Weight250.70 g/mol
SMILES NotationCOCCOC1=CC=C(C=C1)S(=O)(=O)Cl
InChI KeyQGHZEYHFQCDRAT-UHFFFAOYSA-N
XLogP3-AA (Partition Coefficient)1.8
Topological Polar Surface Area61 Ų

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via etherification of 4-hydroxybenzenesulfonyl chloride with 2-methoxyethanol under basic conditions (e.g., triethylamine) . The reaction proceeds through a nucleophilic aromatic substitution mechanism:

4-HO-C₆H₄-SO₂Cl + HOCH₂CH₂OCH₃Base4-(2-MeOCH₂CH₂O)-C₆H₄-SO₂Cl + H₂O\text{4-HO-C₆H₄-SO₂Cl + HOCH₂CH₂OCH₃} \xrightarrow{\text{Base}} \text{4-(2-MeOCH₂CH₂O)-C₆H₄-SO₂Cl + H₂O}

Industrial production scales this process, employing continuous-flow reactors to enhance yield and purity .

Purification Methods

Post-synthesis, the product is isolated via vacuum distillation or recrystallization from nonpolar solvents (e.g., hexane), achieving >95% purity .

Reactivity and Mechanism

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with nucleophiles (Nu⁻):

Ar-SO₂Cl + Nu⁻Ar-SO₂-Nu + Cl⁻\text{Ar-SO₂Cl + Nu⁻} \rightarrow \text{Ar-SO₂-Nu + Cl⁻}

Table 2: Common Reactions and Products

NucleophileProductApplication
AminesSulfonamidesPharmaceuticals
AlcoholsSulfonate EstersPolymer Chemistry
ThiolsSulfonate ThioestersBioconjugation

Hydrolysis

In aqueous environments, the compound hydrolyzes to 4-(2-methoxyethoxy)benzenesulfonic acid, releasing HCl:

Ar-SO₂Cl + H₂OAr-SO₃H + HCl\text{Ar-SO₂Cl + H₂O} \rightarrow \text{Ar-SO₃H + HCl}

This reaction necessitates anhydrous handling conditions .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor to sulfonamide drugs, which inhibit carbonic anhydrase and serine proteases. For example, derivatives have been explored as antitumor agents targeting matrix metalloproteinases .

Materials Science

Its sulfonate esters act as surfactants in emulsion polymerization, improving latex stability in coatings and adhesives.

Bioconjugation

The sulfonyl chloride group reacts with lysine residues in proteins, enabling the study of protein-protein interactions via mass spectrometry .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP301+P317: Seek medical attention if ingested
H314: Causes severe skin burnsP280: Wear gloves/eye protection

Comparative Analysis with Related Compounds

Table 3: Comparison with Analogous Sulfonyl Chlorides

CompoundSolubility in WaterReactivity
4-Methoxybenzenesulfonyl chlorideLowModerate
4-Ethoxybenzenesulfonyl chlorideLowModerate
4-(2-Methoxyethoxy)benzenesulfonyl chlorideModerateHigh

The 2-methoxyethoxy group enhances solubility without sterically hindering the sulfonyl chloride group, enabling broader utility .

Recent Research and Patent Landscape

Patent Highlights

  • WO2021152437A1: Utilizes the compound to synthesize kinase inhibitors for inflammatory diseases .

  • US20220002245A1: Describes its role in creating sulfonated polymers for proton-exchange membranes in fuel cells .

Emerging Applications

Recent studies investigate its use in targeted drug delivery systems, where the ether linkage facilitates conjugation to polyethylene glycol (PEG) carriers .

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